molecular formula C17H17F3N2O2S B2577967 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1448073-81-1

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2577967
CAS RN: 1448073-81-1
M. Wt: 370.39
InChI Key: SZDHXHBEGLUMJK-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, commonly known as MTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTU is a urea derivative that has been synthesized through different methods and has shown promising results in various biochemical and physiological assays.

Scientific Research Applications

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen Rearrangement

This process demonstrates the synthesis of ureas, like the compound , through a single-pot, racemization-free method starting from carboxylic acids. This environmentally friendly and cost-effective method allows for good yields under milder conditions and is compatible with common protecting groups (Thalluri et al., 2014).

Synthesis of Tetrahydropyrimidine-5-carboxylates

A cyclic urea derivative was synthesized and tested for inhibition of two carbonic anhydrase (CA) isozymes and acetylcholinesterase (AChE), demonstrating effective inhibition profiles. This highlights the potential for developing new therapeutic agents based on urea derivatives (Sujayev et al., 2016).

Anion Tuning of Rheology, Morphology, and Gelation

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, demonstrating how the physical properties of gels can be tuned through the identity of the anion. This research can have applications in materials science and nanotechnology (Lloyd & Steed, 2011).

Cocondensation with Methylolphenols

Investigations into the reactions of urea with methylolphenols under acidic conditions offer insights into the synthesis of polymers and resins, potentially useful in various industrial applications (Tomita & Hse, 1992).

Synthesis of Flexible Ureas as Acetylcholinesterase Inhibitors

The design and synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, targeting optimization for antiacetylcholinesterase activity, provide a basis for developing new treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).

properties

IUPAC Name

1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S/c1-25-12-8-6-11(7-9-12)15(23)10-21-16(24)22-14-5-3-2-4-13(14)17(18,19)20/h2-9,15,23H,10H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDHXHBEGLUMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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